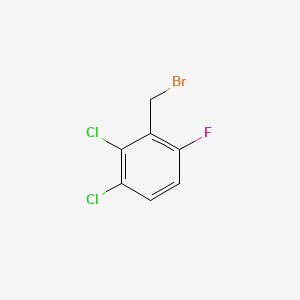

2,3-Dichloro-6-fluorobenzyl bromide

描述

准备方法

Hydrogen Bromide/Acetic Acid Method

This is the most directly documented approach for synthesizing 2,3-dichloro-6-fluorobenzyl bromide.

Procedure

- Starting material : 2,3-Dichloro-6-fluorobenzyl alcohol (14.2 g)

- Reagents : 140 mL solution of hydrogen bromide (HBr) in acetic acid

- Conditions : Heated at 80°C for 10 minutes

- Workup : Cooled to room temperature, no further purification details provided

Key Data

| Parameter | Value |

|---|---|

| Reaction time | 10 minutes |

| Temperature | 80°C |

| Yield | Not explicitly reported |

| Purity (LC/MS) | Retention time: 2.58 min |

This method is noted for rapid completion and simplicity, though yield optimization data are absent.

Alternative Bromination Strategies

Patents and related syntheses suggest additional routes applicable to fluorinated benzyl bromides:

a) Halogen Exchange

- Example : Bromination of 2,4-dichloro-5-fluorobenzoic acid derivatives using N-bromosuccinimide (NBS) in concentrated H₂SO₄.

- Relevance : Demonstrates regioselective bromination in polyhalogenated aromatic systems.

b) Grignard Reagent-Mediated Synthesis

- Example : Use of Grignard reagents for halogen-metal exchange in benzaldehyde intermediates.

- Potential adaptation : Conversion of fluorinated benzaldehyde to benzyl bromide via sequential reduction and bromination.

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| HBr/Acetic Acid | Fast, simple | Yield unreported; corrosive reagents |

| PBr₃ | High yield (analog data) | Requires anhydrous conditions |

| Halogen Exchange | Regioselective | Multi-step; scalability concerns |

Critical Reaction Parameters

- Temperature : Bromination typically occurs between 0°C–80°C, with higher temperatures accelerating HBr elimination side reactions.

- Solvent : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic substitution in aromatic systems.

- Steric Effects : The fluorine atom’s ortho-directing nature may influence bromine placement, though the 2,3-dichloro-6-fluoro substitution pattern likely limits positional isomerism.

Structural Validation

- Spectroscopic Data : The compound’s structure is confirmed via LC/MS (retention time 2.58 min) and InChI key

RXHTVFRUZNHYSD-UHFFFAOYSA-N. - Predicted Properties : Collision cross-section (CCS) values for adducts (e.g., [M+H]+: 141.1 Ų) aid in analytical identification.

化学反应分析

Types of Reactions

2,3-Dichloro-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base to facilitate the reaction.

Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a substituted benzylamine derivative .

科学研究应用

2,3-Dichloro-6-fluorobenzyl bromide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing halogenated benzyl groups.

Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through covalent attachment.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals

作用机制

The mechanism of action of 2,3-Dichloro-6-fluorobenzyl bromide primarily involves its reactivity as a benzyl bromide derivative. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

相似化合物的比较

Chemical Identity :

- CAS No.: 886497-51-4

- Molecular Formula : C₇H₄BrCl₂F

- Molecular Weight : 257.92 g/mol

- Structure : A benzyl bromide derivative substituted with chlorine atoms at positions 2 and 3, fluorine at position 6, and a bromine at the benzyl position .

Synthesis and Applications :

This compound is synthesized via bromination of its alcohol precursor, 2,3-dichloro-6-fluorobenzyl alcohol (Ref: 10-F342347), a reaction typical for benzyl halides . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its benzyl bromide group acts as a reactive leaving group in nucleophilic substitutions .

Comparison with Structural and Functional Analogs

Structural Analogs (Halogenated Benzyl Bromides)

Alcohol

- Key Differences : Replaces the benzyl bromide group with a hydroxyl (-OH) group.

- Reactivity : The alcohol is less reactive in substitution reactions but serves as a precursor for bromides. Bromination introduces the bromide, enhancing electrophilicity and utility in alkylation reactions .

3-Bromo-6-chloro-2-fluorobenzyl Bromide (CAS 886615-32-3)

- Molecular Formula : C₇H₄Br₂ClF

- Molecular Weight : 302.37 g/mol

- Key Differences : Additional bromine at position 3.

- The dual bromine substitution may enhance reactivity in cross-coupling reactions but reduce solubility in polar solvents .

3,6-Dichloro-2-fluorobenzyl Bromide

- Key Differences : Chlorine at positions 3 and 6, fluorine at position 2.

- Reactivity : Altered substitution pattern modifies electronic effects; fluorine at position 2 (ortho to bromide) may stabilize transition states in SN2 reactions compared to the target compound .

Methyl Bromide (CH₃Br)

- Molecular Weight : 94.94 g/mol

- Key Differences : A simple alkyl bromide (gas/liquid) vs. aromatic bromide (solid/liquid).

- Applications: Methyl bromide is a volatile fumigant, whereas 2,3-dichloro-6-fluorobenzyl bromide is non-volatile and used in controlled syntheses.

- Toxicity : Methyl bromide is highly neurotoxic and restricted due to ozone depletion, while aromatic bromides are typically handled as irritants requiring standard lab precautions .

Functional Analogs (Bromides in Pharmaceuticals)

Sepantronium Bromide (YM-155)

- Structure : A complex organic molecule with a brominated indole ring.

- Applications : Anticancer agent targeting survivin protein, unlike the target compound’s role as a synthetic intermediate.

- Reactivity : While both contain bromine, YM-155’s biological activity stems from its heterocyclic structure rather than benzyl bromide reactivity .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Reactivity Trends : Halogen positioning (e.g., fluorine at position 6 in the target compound) enhances electrophilicity, favoring nucleophilic substitutions. Bromine at the benzyl position increases leaving group ability compared to chlorine or hydroxyl groups .

- Toxicity and Handling : Unlike methyl bromide, aromatic bromides like this compound pose lower inhalation risks but require handling as irritants. Gloves and ventilation are recommended .

- Synthetic Utility : Structural analogs with varied halogen patterns enable tailored reactivity for specific reactions, such as Suzuki couplings or Grignard reactions .

生物活性

2,3-Dichloro-6-fluorobenzyl bromide (C7H4BrCl2F) is a halogenated organic compound that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzyl bromide framework, which influences its reactivity and interaction with biological systems.

- Molecular Formula : C7H4BrCl2F

- Molecular Weight : 227.47 g/mol

- Structure : The compound features a benzene ring with substitutions that enhance its electrophilic character, making it a candidate for various biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter enzyme activities and cellular functions.

- Covalent Bonding : The compound can modify biomolecules by targeting nucleophilic amino acids such as cysteine, serine, and lysine, which are critical for enzyme function and protein interactions.

- Enzyme Inhibition : By covalently modifying proteins involved in metabolic pathways, it may inhibit or alter the activity of specific enzymes.

- Gene Expression Modulation : Interaction with transcription factors or regulatory proteins can lead to changes in gene expression, impacting cellular metabolism and function.

Research Findings

Recent studies have evaluated the compound's effects on various biological systems:

- Anti-α-glucosidase Activity : Research indicates that regioisomers of related compounds exhibit moderate anti-α-glucosidase activity. For instance, derivatives similar to this compound showed varying degrees of inhibition against α-glucosidase, a key enzyme in carbohydrate metabolism .

- Cellular Impact Studies : In vitro studies demonstrated that the compound could induce changes in cellular signaling pathways by modifying key proteins involved in these processes. This modification can lead to altered cellular responses and metabolic functions .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of halogen substituents significantly influences the inhibitory activity against various enzymes. For example, the substitution pattern on the benzyl ring correlates with changes in biological activity .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

- Study on Enzyme Inhibition : A comparative analysis of various derivatives showed that modifications at specific positions on the benzene ring could enhance or diminish their inhibitory effects against target enzymes such as α-glucosidase and others involved in metabolic pathways .

- Cytotoxicity Assessment : In cytotoxicity assays using different cancer cell lines, derivatives of this compound exhibited varying levels of cytotoxic effects, suggesting potential applications in cancer therapeutics .

Data Tables

| Compound | EC50 (μM) | Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1 | 5.4 ± 1.22 | 109 ± 4.2 |

| Related Compound 2 | 3.0 ± 0.56 | 200 ± 13.3 |

| Related Compound 3 | 1.0 ± 0.16 | 109 ± 1.0 |

Data indicates the efficacy of various compounds related to their structure and biological activity.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloro-6-fluorobenzyl bromide to minimize byproducts?

To minimize byproducts, the reaction should focus on controlling halogen reactivity and steric effects. For benzyl bromide derivatives, bromination typically occurs under controlled temperatures (e.g., 0–5°C) using reagents like PBr₃ or HBr in anhydrous conditions. Evidence from similar compounds (e.g., 4-Bromo-3-fluorobenzyl bromide) suggests that maintaining stoichiometric ratios of halogenating agents and using inert atmospheres (N₂/Ar) reduces side reactions like di-substitution or oxidation . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended, as noted for structurally analogous brominated aromatics .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC): Effective for assessing purity and identifying volatile byproducts. For brominated compounds, capillary columns (e.g., DB-5) with electron capture detectors (ECD) enhance sensitivity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions on the benzyl ring. For example, fluorine coupling patterns in 2-fluorobenzyl derivatives help confirm regiochemistry .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) are used for non-volatile impurities, as validated for fluorinated benzyl bromides .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis or light-induced degradation. Safety data for related bromides (e.g., 4-Chlorobenzyl bromide) emphasize moisture sensitivity and recommend desiccants like silica gel . For long-term stability, avoid contact with metals (e.g., aluminum) that may catalyze decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the nucleophilic substitution reactivity of this compound?

The electron-withdrawing effects of Cl and F substituents activate the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. Computational studies on analogous compounds (e.g., 2-Bromo-6-fluorobenzoic acid) show that meta- and para-substituents alter the electrophilicity of the benzylic carbon, affecting reaction rates with nucleophiles like amines or thiols . Kinetic experiments using UV-Vis spectroscopy or conductometry can quantify these effects .

Q. How can researchers resolve discrepancies in purity assessments between GC and HPLC for halogenated benzyl bromides?

Discrepancies often arise from differences in detection limits or matrix effects. For example, GC-ECD may overestimate purity due to co-eluting halocarbons, while HPLC-UV might miss non-chromophoric impurities. Cross-validate results using mass spectrometry (LC-MS/GC-MS) and employ internal standards (e.g., deuterated analogs) for quantification . Evidence from bromide tracer studies highlights the importance of method-specific calibration curves .

Q. What strategies mitigate competing elimination pathways during reactions of this compound with bulky nucleophiles?

Steric hindrance promotes elimination (E2) over substitution. To suppress this:

- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility .

- Lower reaction temperatures (e.g., –30°C) to disfavor elimination kinetics, as demonstrated in fluorobenzyl bromide syntheses .

Q. How does the fluorine substituent at the 6-position affect the compound’s spectroscopic and reactivity profile compared to non-fluorinated analogs?

The fluorine atom induces strong deshielding in ¹⁹F NMR (δ ≈ –110 to –120 ppm) and alters ¹H NMR splitting patterns due to spin-spin coupling. Reactivity-wise, fluorine’s electronegativity increases the electrophilicity of the benzylic carbon, accelerating SN2 reactions by ~20% compared to chloro-substituted analogs, as observed in kinetic studies of similar bromides .

Q. Methodological Considerations

- Contradictory Data Analysis: When conflicting data arise (e.g., purity vs. yield), apply statistical tools like principal component analysis (PCA) to identify outlier variables .

- Safety Protocols: Adopt protocols from Safety Data Sheets (SDS) for halogenated compounds, including fume hood use and emergency neutralizers (e.g., NaHCO₃ for acid spills) .

属性

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHTVFRUZNHYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396911 | |

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-51-4 | |

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。